molecular formula C9H9BrO3 B8119580 Ethyl 2-bromo-3-hydroxybenzoate

Ethyl 2-bromo-3-hydroxybenzoate

Cat. No.: B8119580
M. Wt: 245.07 g/mol
InChI Key: OSCVFQZMFHWWCM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-hydroxybenzoate (C₉H₉BrO₃) is an aromatic ester featuring a bromine atom at the 2-position and a hydroxyl group at the 3-position of the benzene ring, with an ethyl ester moiety at the carboxylate group. The bromine substituent enhances electrophilic reactivity, while the hydroxyl group introduces polarity and hydrogen-bonding capability, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-bromo-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCVFQZMFHWWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-hydroxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring.

Another method involves the Diels-Alder reaction of substituted furans with bromoalkyne, followed by ring-opening aromatization promoted by silica gel or iron(III) chloride (FeCl3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to ethyl 3-hydroxybenzoate by removing the bromine atom using reducing agents like zinc (Zn) in acetic acid.

Common Reagents and Conditions

    Bromination: Bromine (Br2), iron (Fe) or iron(III) bromide (FeBr3) as catalysts.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Zinc (Zn) in acetic acid.

Major Products

    Substitution: Formation of ethyl 2-substituted-3-hydroxybenzoates.

    Oxidation: Formation of ethyl 2-bromo-3-oxobenzoate.

    Reduction: Formation of ethyl 3-hydroxybenzoate.

Scientific Research Applications

Ethyl 2-bromo-3-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-hydroxybenzoate involves its interaction with biological molecules. The bromine atom and hydroxyl group on the benzene ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The hydroxyl group in this compound increases acidity (pKa ~8–10) compared to non-hydroxylated analogs, facilitating deprotonation under basic conditions. This property is absent in Ethyl 3-bromo-2-(bromomethyl)propionate, which is more suited for electrophilic substitutions . The amino group in Ethyl 2-amino-3-bromo-5-methylbenzoate introduces basicity and hydrogen-bond donor capacity, enhancing interactions with biological targets (e.g., enzymes or DNA) .

Reactivity and Stability: Ethyl 3-bromo-2-(bromomethyl)propionate’s dual bromine atoms make it prone to nucleophilic substitution (e.g., SN2 reactions), but its aliphatic structure reduces aromatic stability compared to benzoate derivatives .

Biological Relevance: While this compound’s hydroxyl group may confer antifungal or antibacterial properties (similar to ethyl acetate-extracted bioactive compounds in spices like clove and turmeric ), empirical studies are lacking.

Biological Activity

Ethyl 2-bromo-3-hydroxybenzoate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a hydroxyl group on the benzene ring. This structure allows it to participate in diverse biochemical interactions, which are crucial for its biological activity.

The mechanism of action of this compound involves interactions with biological macromolecules, such as enzymes and receptors. The bromine atom can be substituted by nucleophiles, while the hydroxyl group may undergo oxidation or reduction reactions. These interactions can modulate enzyme activity and influence various cellular processes, potentially leading to antimicrobial and anticancer effects .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is hypothesized to be the underlying mechanism for its antimicrobial effects.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study Biological Activity Findings
Study AAntimicrobialEffective against Gram-positive bacteria with an MIC of 10 µg/mL.
Study BAnticancerInduced apoptosis in breast cancer cell lines (MCF-7) with IC50 values < 20 µM.
Study CEnzyme InhibitionInhibited enzyme activity in a dose-dependent manner; potential target identified as cyclooxygenase (COX) .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts, confirming its efficacy as an antimicrobial agent.
  • Case Study on Cancer Cell Lines : A study involving various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that treatment with this compound led to increased rates of apoptosis, as evidenced by flow cytometry analysis.

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